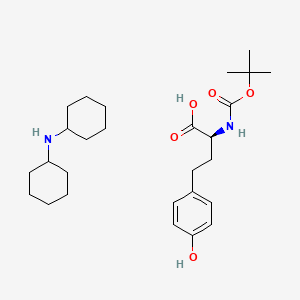

Boc-L-Htyr-OH DCHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

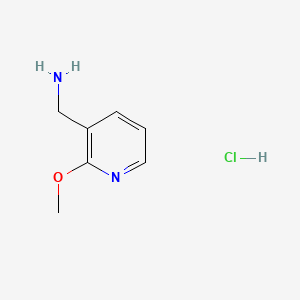

The synthesis of Boc-L-Htyr-OH DCHA involves the reaction of cyclohexanone and cyclohexylamine or cyclohexanone and ammonia . The product code for this compound is BAA1403 .Molecular Structure Analysis

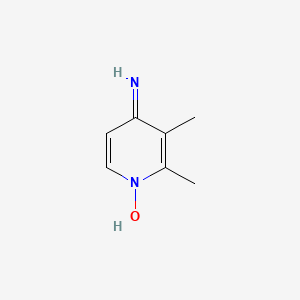

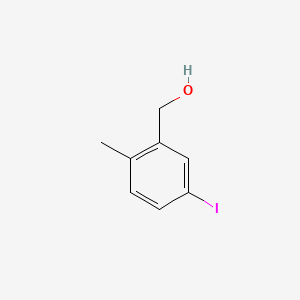

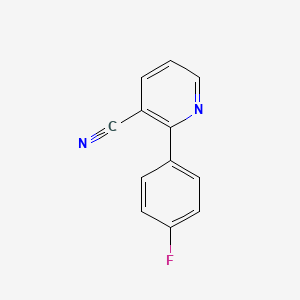

The IUPAC name for Boc-L-Htyr-OH DCHA is N-cyclohexylcyclohexanamine; (2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.Chemical Reactions Analysis

Dicyclohexylamine (DCHA), a component of Boc-L-Htyr-OH DCHA, has been identified as a new and highly efficient anodic co-reactant in electrochemiluminescence (ECL) for the luminol molecule . The electrochemical and ECL behavior of the luminol/DCHA system was studied, which results in two anodic ECL peaks .Physical And Chemical Properties Analysis

Boc-L-Htyr-OH DCHA is a colorless liquid with a faint amine odor . It has a melting point of -2 °C, a boiling point of 256 °C, and a density of 0.912 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique

Peptide Modification and Macrocyclization

Boc-L-Htyr-OH DCHA can be used in the late-stage modification of peptides, which could potentially endow peptides with significant bioactivity and physicochemical properties . This provides novel opportunities for peptide pharmaceutical studies .

Organic Light-Emitting Diodes (OLEDs)

The compound can be used in the development of solution-processed OLEDs . It is highly desirable yet challenging to realize solution-processable non-doped thermally activated delayed fluorescence (TADF) emitters due to their high efficiency and excellent compatibility to the wet methods .

Chemical Transformations

The tert-butyl group in the compound can be used in chemical transformations . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Biosynthetic and Biodegradation Pathways

The compound has implications in biosynthetic and biodegradation pathways . The crowded tert-butyl group plays a role in these pathways .

Biocatalytic Processes

The compound can potentially be used in biocatalytic processes . The unique reactivity pattern of the tert-butyl group can be leveraged in these processes .

Bioconjugation

The modified peptides can be further conjugated with other biomolecules at Trp, providing a new handle for bioconjugation .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRXJWSHDWTRPW-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Htyr-OH DCHA | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.